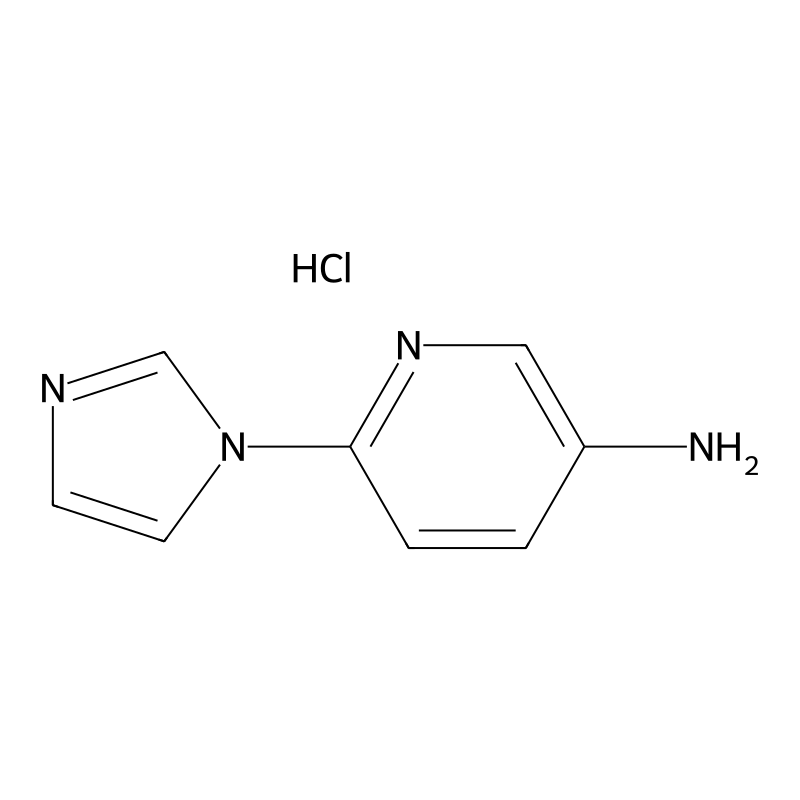

6-(1H-Imidazol-1-yl)pyridin-3-amine hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-(1H-Imidazol-1-yl)pyridin-3-amine hydrochloride is a heterocyclic organic compound that consists of a pyridine ring substituted with an imidazole moiety. This compound has garnered attention due to its unique structural characteristics, which confer distinct chemical and biological properties. The presence of both the imidazole and pyridine rings makes it a versatile building block in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.

- Oxidation: Can be oxidized to form N-oxide derivatives.

- Reduction: Reduction reactions can yield reduced imidazole derivatives.

- Substitution: The imidazole or pyridine rings can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

These reactions are often facilitated under specific conditions, such as using appropriate solvents (e.g., dimethylformamide) and reagents (e.g., potassium permanganate for oxidation) to achieve desired transformations.

6-(1H-Imidazol-1-yl)pyridin-3-amine hydrochloride exhibits notable biological activities, making it a subject of interest in pharmacological research. It has been investigated for potential roles as:

- Enzyme inhibitors: Targeting specific enzymes that play critical roles in disease pathways.

- Receptor modulators: Interacting with various receptors to elicit biological responses.

- Antimicrobial agents: Showing efficacy against certain bacterial strains.

- Anticancer properties: Demonstrating potential in inhibiting cancer cell proliferation.

These activities are attributed to the compound's ability to interact with biological macromolecules through hydrogen bonding and π-π stacking interactions.

The synthesis of 6-(1H-Imidazol-1-yl)pyridin-3-amine hydrochloride typically involves the following methods:

- Condensation Reaction: A common synthetic route includes the reaction of 3-chloropyridine with 1H-imidazole under basic conditions, often in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

- Cyclization Method: Another approach may involve cyclization reactions starting from suitable precursors, such as 2-cyanopyridine and imidazole, followed by hydrolysis or salt formation to yield the hydrochloride salt.

These methods can be optimized for yield and purity through adjustments in temperature, solvent choice, and reaction time.

The compound has several applications across various fields:

- Medicinal Chemistry: Used as a scaffold for developing new therapeutic agents targeting various diseases.

- Material Science: Explored for its potential in creating advanced materials due to its unique electronic properties.

- Catalysis: Investigated as a catalyst or ligand in organic synthesis reactions.

Its versatility makes it a valuable compound in both academic research and industrial applications.

Studies on the interactions of 6-(1H-Imidazol-1-yl)pyridin-3-amine hydrochloride with biological targets have revealed insights into its mechanism of action. These studies typically involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.

- Structure-Activity Relationship Analyses: Understanding how modifications to the compound's structure affect its biological activity.

Such studies are crucial for optimizing the compound's efficacy and minimizing potential side effects.

Several compounds share structural similarities with 6-(1H-Imidazol-1-yl)pyridin-3-amine hydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride | Contains a methyl group on the imidazole ring | Altered steric and electronic properties |

| 6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride | Features a carboxylic acid group instead of an amine | Different reactivity due to acidic functional group |

| 6-(1-methyl-1H-imidazol-2-yl)sulfanyl-pyridin-3-amines | Contains a sulfanyl group | Offers different interaction profiles due to sulfur |

Uniqueness

The uniqueness of 6-(1H-Imidazol-1-yl)pyridin-3-amine hydrochloride lies in its specific substitution pattern on both rings. This arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to act as both an enzyme inhibitor and receptor modulator sets it apart as a promising candidate for further research and development in medicinal chemistry.